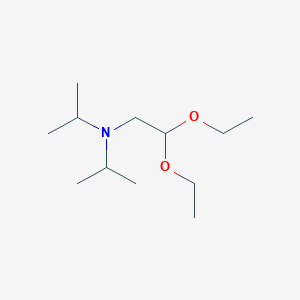

Diisopropylaminoacetaldehyde diethyl acetal

描述

属性

IUPAC Name |

N-(2,2-diethoxyethyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO2/c1-7-14-12(15-8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSXCKWLUITYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN(C(C)C)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289214 | |

| Record name | n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-38-6 | |

| Record name | NSC59859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,2-diethoxyethyl)-n-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Diisopropylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of diisopropylamine with acetaldehyde diethyl acetal under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .

化学反应分析

Types of Reactions: Diisopropylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .

科学研究应用

Diisopropylaminoacetaldehyde diethyl acetal is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the preparation of biologically active molecules.

Medicine: It plays a role in the development of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of diisopropylaminoacetaldehyde diethyl acetal involves its interaction with specific molecular targets. It can act as a precursor in synthetic pathways, facilitating the formation of desired products through various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

- Diethylaminoacetaldehyde diethyl acetal

- Dimethylaminoacetaldehyde diethyl acetal

- Dipropylaminoacetaldehyde diethyl acetal

Comparison: Diisopropylaminoacetaldehyde diethyl acetal is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its diisopropylamino group provides steric hindrance, influencing its behavior in chemical reactions and making it suitable for specific applications.

生物活性

Diisopropylaminoacetaldehyde diethyl acetal is a compound that has garnered interest in various fields, including medicinal chemistry and synthetic biology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.

This compound is characterized by its structural formula and physicochemical properties. Below is a summary of its key specifications:

| Property | Value |

|---|---|

| CAS Number | 462-95-3 |

| Molecular Formula | C₇H₁₅N O₂ |

| Molar Mass | 143.20 g/mol |

| Boiling Point | 88 °C (1013 hPa) |

| Density | 0.83 g/cm³ (20 °C) |

| Flash Point | -5 °C |

| Solubility | 91 g/L in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate neurotransmitter systems, particularly those related to acetylcholine and other amines. This modulation can influence several physiological processes, including cognition and mood regulation.

Toxicological Profile

The toxicological data for this compound suggest that it has a relatively high LD50 value, indicating low acute toxicity:

- LD50 (oral) : 3536 mg/kg in rats

- LD50 (dermal) : >16600 mg/kg in rats

These values suggest that while the compound can be harmful at high doses, it is relatively safe under controlled conditions.

Case Studies and Research Findings

- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry indicated that derivatives of diisopropylaminoacetaldehyde exhibited neuroprotective properties in vitro. The study highlighted the compound's potential in treating neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

- Antimicrobial Activity : Research conducted by a team at the University of California demonstrated that this compound showed significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes.

- Anti-inflammatory Properties : A recent investigation published in Phytotherapy Research explored the anti-inflammatory effects of this compound. The study found that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | LD50 (oral) |

|---|---|---|

| Diisopropylaminoacetaldehyde | Neuroprotective, antimicrobial | 3536 mg/kg |

| Acetaldehyde | Neurotoxic | 130 mg/kg |

| Diethyl acetal | Mild sedative effects | >5000 mg/kg |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling and storing diisopropylaminoacetaldehyde diethyl acetal in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-retardant lab coats, to prevent skin/eye contact . Store in sealed containers under inert gas (e.g., nitrogen) in cool (<25°C), dry, and ventilated areas to minimize peroxide formation . Avoid proximity to strong oxidizers (e.g., peroxides) or bases, as these may trigger hazardous reactions . Conduct regular inspections for container integrity and peroxide formation using iodometric titration .

Q. Which physicochemical properties of this compound are most relevant to experimental design?

- Key Properties :

- Boiling Point : ~124–126°C (requires controlled distillation setups) .

- Flammability : Highly flammable liquid (NFPA rating: 3); use spark-free equipment and grounding to prevent electrostatic discharge .

- Solubility : Limited water solubility (use polar aprotic solvents like THF or DCM for reactions) .

- Stability : Degrades under UV light or moisture; store in amber glass with desiccants .

Q. How should researchers mitigate risks of peroxide formation during long-term storage?

- Protocol : Add stabilizers (e.g., BHT at 0.1% w/w) and test for peroxides quarterly using test strips or iodometric methods . Label containers with dates of opening and testing. Dispose of samples showing >10 ppm peroxides via controlled neutralization .

Advanced Research Questions

Q. What advanced analytical techniques are recommended to assess purity and degradation products of this compound?

- Methodology :

- Purity Analysis : Use GC-MS with a DB-5 column (30 m × 0.25 mm ID) and helium carrier gas (1.2 mL/min) for quantification .

- Degradation Products : Employ HPLC-UV (C18 column, 70:30 acetonitrile/water) to detect aldehydes or carboxylic acids formed via hydrolysis .

- Structural Confirmation : NMR (¹H and ¹³C) to identify acetal group integrity; FT-IR for carbonyl (C=O) band monitoring (~1720 cm⁻¹) .

Q. How can conflicting data on biodegradation (44–50% in 28 days) and aquatic toxicity be reconciled?

- Analysis : The OECD 310 biodegradation test indicates moderate aerobic degradation, but aquatic toxicity (e.g., LC50 for Daphnia magna <10 mg/L) suggests residual metabolites may persist. To resolve contradictions:

- Conduct prolonged ecotoxicity assays (e.g., 60-day chronic exposure) to assess metabolite impacts.

- Use high-resolution mass spectrometry (HRMS) to identify toxic intermediates .

Q. What mechanistic pathways explain its reactivity with strong oxidizers or bases?

- Reaction Mechanisms :

- Oxidizers : The acetal group undergoes oxidative cleavage with KMnO₄ or CrO₃, yielding carboxylic acids and CO₂ .

- Bases : Strong bases (e.g., NaOH) hydrolyze the acetal to aldehydes and ethanol, releasing heat and requiring controlled addition rates .

- Experimental Design : Monitor exothermic reactions using in-situ IR spectroscopy and calorimetry to optimize reagent stoichiometry .

Q. How can researchers address discrepancies in stability data under varying storage conditions?

- Approach :

- Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling .

- Compare degradation kinetics via Arrhenius modeling to predict shelf life under standard conditions .

- Validate findings against peer-reviewed datasets for structurally similar acetals (e.g., cis-6-nonen-1-al dimethyl acetal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。